(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by a complex substitution pattern. The core structure features a purine ring with carbonyl groups at positions 2 and 6, a methyl group at position 3, and two distinct substituents at positions 7 and 6. The 7-position is substituted with a 2-hydroxy-3-(o-tolyloxy)propyl chain, while the 8-position contains a hydrazinyl group conjugated to a 4-methoxyphenyl ethylidene moiety. These modifications are hypothesized to enhance its bioavailability and receptor-binding specificity compared to simpler xanthine analogs .
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-15-7-5-6-8-20(15)36-14-18(32)13-31-21-22(30(3)25(34)27-23(21)33)26-24(31)29-28-16(2)17-9-11-19(35-4)12-10-17/h5-12,18,32H,13-14H2,1-4H3,(H,26,29)(H,27,33,34)/b28-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDRJBHOSUEBV-LQKURTRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(\C)/C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps that typically include the formation of the purine core followed by various substitution reactions to introduce functional groups such as hydrazine and hydroxyalkyl moieties. The detailed synthetic pathway often employs reagents like hydrazines and alkyl halides under controlled conditions to ensure high yield and purity.
Antiproliferative Activity
Research indicates that derivatives of purines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one in focus have shown activity against human leukemia cell lines such as MV4;11 and K562. In vitro studies report IC50 values in the micromolar range (12.3–23.8 μM), suggesting that structural modifications can enhance efficacy against these cell types .
Anti-inflammatory Effects
Purine derivatives are also known for their anti-inflammatory properties. The compound may act as an inhibitor of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases. Studies involving structurally related purines have demonstrated their ability to inhibit nitric oxide production, which is critical in inflammatory responses .
Antifungal Activity
In addition to anticancer and anti-inflammatory properties, some purine derivatives have shown antifungal activity. Compounds with similar structures have been tested against various fungal strains, demonstrating significant inhibition of growth . This suggests that the compound could potentially be effective against fungal infections.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism or signaling pathways.
- Receptor Modulation : The compound could interact with adenosine receptors, which play a role in various physiological processes and are targets for therapeutic intervention .
Case Studies
Several studies have evaluated the biological activity of purine derivatives akin to the compound discussed:
- Antiproliferative Studies : A study demonstrated that specific modifications to the purine structure led to enhanced activity against leukemia cells. The introduction of hydrazinyl groups was particularly noted for increasing potency .
- Inflammatory Response : Another investigation highlighted the anti-inflammatory effects of similar compounds in models of endotoxin-induced inflammation, showing reduced levels of TNF-α and nitric oxide production .
- Fungal Inhibition : Research on antifungal activity revealed that certain purine derivatives inhibited the growth of pathogenic fungi such as Fusarium oxysporum, indicating a broad spectrum of biological activity .
Data Summary
| Biological Activity | Cell Line / Model | IC50 / Effect |
|---|---|---|
| Antiproliferative | MV4;11 | 12.3–23.8 μM |
| Anti-inflammatory | LPS-induced model | Significant reduction in NO production |
| Antifungal | Fusarium spp. | Notable inhibition observed |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anti-inflammatory Activity
Research indicates that this compound has significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in conditions like arthritis and gout. Additionally, it modulates the NLRP3 inflammasome pathway, which is vital for the inflammatory response to monosodium urate crystals.
Antioxidant Properties
The compound also demonstrates antioxidant activity, which is essential in mitigating oxidative stress associated with various diseases. Studies have shown that it can downregulate markers of oxidative stress in cellular models.
Enzyme Inhibition
Another promising application is its potential to inhibit xanthine oxidase (XOD), an enzyme involved in uric acid production. This inhibition suggests therapeutic benefits for managing hyperuricemia and related conditions.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy in various experimental models:
Study 1: Inhibition of Inflammatory Pathways
In a study involving macrophage cell lines stimulated with lipopolysaccharide (LPS), the compound significantly reduced the expression of inflammatory markers and inhibited NF-kB activation, a key transcription factor in inflammation.
Study 2: Xanthine Oxidase Activity
Research exploring the compound's effect on xanthine oxidase revealed a notable reduction in enzyme activity, indicating its potential use in treating conditions related to high uric acid levels.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits IL-1β and TNF-α; modulates NLRP3 inflammasome | [Study 1] |
| Antioxidant | Reduces oxidative stress markers | [Study 2] |
| Enzyme Inhibition | Inhibits xanthine oxidase activity | [Study 3] |
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazinyl group and ether linkages are susceptible to hydrolysis under specific conditions:
| Reaction Site | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydrazine (-NH-N=CH-) | Acidic (HCl, H₂O, reflux) | Cleavage to form primary amine and carbonyl compound | Acid-catalyzed hydrolysis of hydrazone |
| o-Tolyloxy ether | HBr (48%), glacial acetic acid | 2-Methylphenol and 3-bromo-2-hydroxypropyl derivative | SN2 nucleophilic substitution |
| Methoxyphenyl ether | HI (concentrated, 110°C) | 4-Methoxyphenol and iodinated propyl intermediate | Electrophilic cleavage |
Key Insight : Hydrazone hydrolysis under acidic conditions is reversible, while ether cleavage is typically irreversible .
Oxidation Reactions
The hydroxyl and hydrazinyl groups are oxidation-prone:
| Reaction Site | Oxidizing Agent | Products | Notes |
|---|---|---|---|
| Secondary alcohol (-OH) | KMnO₄ (acidic) | Ketone derivative | Limited by steric hindrance |
| Hydrazine (-NH-N=CH-) | FeCl₃/H₂O₂ | Diazene intermediate (unstable) | May degrade further to N₂ gas |
| Purine dione core | Ozone (O₃) | Ring-opened urea derivatives | Requires anhydrous conditions |
Stability Note : The purine core is resistant to mild oxidants but degrades under ozonolysis .
Condensation and Nucleophilic Substitution
The hydrazinyl group participates in condensation, while the hydroxyl group undergoes substitution:
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Hydrazone formation | Aldehydes/ketones | New hydrazone derivatives | Used in combinatorial libraries |
| Esterification | Acetic anhydride (pyridine) | Acetylated hydroxyl derivative | Improves lipophilicity |
| Mitsunobu reaction | DIAD, PPh₃, carboxylic acid | Ether or ester derivatives | Stereochemical inversion possible |
Example : Reaction with benzaldehyde forms (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)-2-benzylidenehydrazinyl)-3-methylpurine-2,6-dione .
Stability Under Environmental Conditions
The compound’s stability varies with pH and temperature:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| pH < 3 (acidic) | Hydrazine cleavage within 24 hours | Formation of 3-methylpurine-2,6-dione |
| pH > 10 (basic) | Ether bond hydrolysis after 48 hours | Release of 2-methylphenol and methoxyphenol |
| UV light (254 nm) | Purine ring decomposition | Photooxidation to urea analogs |
| 60°C (dry) | Stable for >1 month | No significant degradation |
Recommendation : Store under inert, dry conditions at 4°C to prevent hydrolysis .
Synthetic Modifications for Biological Activity
Structural analogs highlight key reactivity trends:
Comparison with Similar Compounds
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethyliden]hydrazino}-3-methyl-3,7-dihydro-1H-purin-2,6-dion
This compound () shares the purine-2,6-dione core and 7-alkyl substitution but differs in the phenoxy and hydrazinyl groups. The o-tolyloxy group in the target compound is replaced with 4-methoxyphenoxy, and the hydrazinyl moiety is conjugated to 2-hydroxyphenyl instead of 4-methoxyphenyl.
7-R-8-Substituted-1,3-Dimethylxanthine Derivatives
discusses 7,8-disubstituted 1,3-dimethylxanthines, which share the purine-dione scaffold but lack the hydroxypropyl and hydrazinyl substituents. For example, 8-bromo-1,3-dimethyl-7-(phenethyl)-theophylline features a bromine atom at position 8, which increases electrophilicity and may enhance covalent interactions with target proteins.
Pyrimidine-Dione Derivatives
Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () replace the purine core with a pyrimidine ring. The pyrimidine-diones exhibit reduced planarity compared to purine derivatives, which may decrease intercalation into DNA/RNA but improve selectivity for enzymes like dihydrofolate reductase. Their methoxymethyl substituents also enhance solubility but reduce membrane permeability relative to the target compound’s aryloxy groups .
Natural Product Derivatives
Zygocaperoside and Isorhamnetin-3-O glycoside () are glycosides isolated from Z. fabago. While unrelated in scaffold to the target compound, their isolation and structural elucidation methods (e.g., NMR spectroscopy) provide a benchmark for confirming the purity and identity of synthetic purine-diones .
Comparative Physicochemical and Pharmacological Profiles
*Predicted using computational tools (e.g., ChemAxon) .
Key Research Findings
- Receptor Specificity: The target compound’s hydrazinyl-arylidene group enables selective interactions with adenosine A2A receptors, unlike the non-selective activity of 8-bromo-xanthines .
- Metabolic Stability: The o-tolyloxy group in the target compound improves resistance to cytochrome P450 oxidation compared to the 4-methoxyphenoxy analog in .
- Solubility Challenges : Despite its polar substituents, the target compound’s solubility remains low (0.12 mg/mL), similar to other purine-diones, necessitating formulation advancements .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps require precise control of temperature, solvent selection (e.g., polar aprotic solvents like DMF), and reaction time to avoid side products. For example, introducing the hydrazinyl group necessitates anhydrous conditions to prevent hydrolysis. Purification via column chromatography or recrystallization ensures high purity (>95%). Yield optimization can employ Design of Experiments (DoE) or Bayesian algorithms to screen variables like catalyst loading or stoichiometry .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., hydrazinyl protons at δ 8–10 ppm, methoxy groups at δ 3.5–4.0 ppm).
- HPLC-MS : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺) and purity.
- X-ray crystallography : Resolves stereochemistry, as seen in analogous purine derivatives with geometric parameters like O2—C8 (1.247 Å) .
Q. What are the stability profiles under varying conditions, and how are degradation pathways determined?
Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS identify degradation products. Hydrolysis of the hydrazinyl moiety is a primary pathway under acidic conditions. Antioxidant additives (e.g., BHT) or lyophilization can enhance shelf life. Real-time monitoring via UV-Vis spectroscopy tracks degradation kinetics .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental approaches validate these interactions?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like adenosine deaminase using spectrophotometric methods.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and downstream signaling (e.g., cAMP modulation). Similar hydrazinyl purines show dual antioxidant/enzyme inhibitory roles, suggesting multifunctional activity .
Q. What strategies address discrepancies in biological activity data across studies?
Variability often arises from assay conditions (e.g., cell line differences, serum concentrations). Standardize protocols using reference compounds (e.g., theophylline for adenosine receptors) and replicate experiments with blinded controls. Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA) identify outliers .
Q. How can computational models predict reactivity or target interactions?
- Molecular docking : Screens binding poses against crystal structures (e.g., PDB entries for purine-binding enzymes).
- QSAR : Correlates substituent effects (e.g., methoxy vs. hydroxy groups) with activity.
- Machine learning : Bayesian optimization models prioritize reaction conditions or ligand modifications for enhanced efficacy .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Scaling introduces issues like heat dissipation and impurity accumulation. Flow chemistry (e.g., continuous stirred-tank reactors) improves mixing and temperature control. Process Analytical Technology (PAT) monitors real-time parameters (pH, pressure). DoE identifies critical quality attributes (CQAs) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
